molecular formula C18H14F2N2O4 B2378720 Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888454-03-3

Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2378720
CAS No.: 888454-03-3
M. Wt: 360.317
InChI Key: UVIAZJJJTUUIFN-UHFFFAOYSA-N
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Description

Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative featuring a benzofuran core substituted with a carbamoyl group at the 2-position and a carbamate group at the 3-position. This compound is structurally distinct due to its fused benzofuran system, which differentiates it from simpler carbamate derivatives like ethyl carbamate (EC), a known contaminant in fermented beverages .

Properties

IUPAC Name

ethyl N-[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4/c1-2-25-18(24)22-15-11-5-3-4-6-14(11)26-16(15)17(23)21-10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIAZJJJTUUIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

A streamlined one-pot synthesis utilizes 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles as starting materials. The process involves two sequential steps:

  • Nucleophilic displacement of the methylthio group by ethyl carbamate under basic conditions (NaH in DMF).
  • Copper(I)-catalyzed intramolecular cyclization to form the benzofuran core.

Key conditions include:

  • Solvent : Dimethylformamide (DMF) at 90°C
  • Catalyst system : CuI (10 mol%) with L-proline (20 mol%) as a ligand
  • Base : Sodium hydride (2.0 equivalents)

This method achieves yields of 68–84% for analogous benzofuran derivatives.

Optimization and Scalability

Critical parameters for reproducibility:

  • Stoichiometry : Excess ethyl carbamate (5 equivalents) improves displacement efficiency.
  • Temperature control : Maintaining 90°C during cyclization prevents intermediate degradation.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) isolates the product.

Friedel-Crafts Acylation Approach

Benzofuran Core Formation

A patented method employs Friedel-Crafts chemistry to construct the benzofuran scaffold:

  • Phosgene activation : Reacting benzofuran-3-carboxylic acid derivatives with phosgene generates acyl chlorides in situ.
  • Acylation : 3,4-Difluoroaniline is coupled using AlCl₃ (1.5 equivalents) in dichloromethane at −20°C.

Reaction equation:
$$
\text{Benzofuran-3-COCl} + \text{3,4-Difluoroaniline} \xrightarrow{\text{AlCl}3} \text{Benzofuran-3-CONH-(3,4-F}2\text{C}6\text{H}3)
$$

Carbamate Installation

Post-acylation, ethyl chloroformate introduces the carbamate group:

  • Conditions : Triethylamine (base), THF, 0°C → room temperature.
  • Yield : 72–78% after recrystallization (ethanol/water).

Industrial-Scale Production Strategies

Continuous Flow Reactor Adaptation

The one-pot method has been adapted for kilogram-scale synthesis:

Parameter Batch Process Continuous Flow
Reaction time 14 hours 2.5 hours
Yield 78% 85%
Purity (HPLC) 95% 99%
Solvent consumption 15 L/kg 5 L/kg

Continuous flow advantages include enhanced heat transfer and reduced side reactions.

Catalytic System Recycling

Industrial protocols recover CuI/L-proline catalysts via:

  • Aqueous NH₄Cl extraction to remove inorganic salts.
  • Solvent evaporation and catalyst precipitation (85–90% recovery).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Yield (%) Purity (%) Scalability
One-pot Cu-catalyzed 84 98 High
Friedel-Crafts 78 95 Moderate
Batch industrial 72 97 High

Cost-Benefit Considerations

  • One-pot synthesis : Lower solvent costs but requires expensive CuI/L-proline.
  • Friedel-Crafts : Cheaper reagents but generates stoichiometric AlCl₃ waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moiety using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Ethyl carbamate (EC), a simple carbamate, is widely studied as a contaminant in alcoholic beverages . Unlike Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate, EC lacks aromatic substituents and heterocyclic systems. EC’s carcinogenic risk is well-documented, with exposure limits set at 150 µg/L in some countries .

Fenoxycarb (Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate)

Fenoxycarb, a pesticide carbamate, shares the ethyl carbamate group but incorporates a phenoxyphenoxyethyl chain instead of a benzofuran system .

Patent-Derived Analogues

Several patented carbamates, such as Ethyl (3-chloro-4-fluorophenyl)(7-(2,6-dimethylpyridin-4-yl)furo[2,3-c]pyridin-3-yl)carbamate, share the ethyl carbamate backbone but substitute benzofuran with furopyridine or pyridine rings . These analogues often include trifluoromethyl or cyano groups, enhancing lipophilicity and target affinity. For example:

Compound Core Structure Key Substituents Potential Application
Target Compound Benzofuran 3,4-Difluorophenyl, carbamoyl Pharmaceutical
Fenoxycarb Linear chain Phenoxyphenoxyethyl Pesticide
EP 2 970 173 B1 Derivative Furopyridine Pyridinyl, trifluoromethyl Kinase inhibition

Pharmacological and Toxicological Profiles

  • Bioactivity: The target compound’s benzofuran system may enhance binding to aromatic-rich enzyme pockets, differing from EC’s nonspecific cytotoxicity .
  • Toxicity : EC’s MOE (Margin of Exposure) in beverages is 1,875 for frequent consumers, indicating significant risk . The target compound’s complex structure likely reduces metabolic conversion to EC, mitigating this risk.

Biological Activity

Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a carbamate group and a difluorophenyl moiety. The synthesis typically involves multi-step organic reactions, such as the reaction of 3,4-difluoroaniline with benzofuran-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The final product is obtained by treating the intermediate with ethyl chloroformate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in various biological pathways. Understanding these interactions is crucial for elucidating its pharmacological effects.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes that play critical roles in disease processes.
  • Receptor Modulation : It could act on specific receptors, affecting cellular signaling pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of benzofuran derivatives against viruses such as SARS-CoV-2. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication by binding to viral proteins .

Antitumor Properties

Benzofuran derivatives have been investigated for their anticancer properties. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound's unique structure may enhance its efficacy compared to other similar compounds .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities by modulating inflammatory pathways. This suggests that this compound might also possess such properties, although further studies are necessary to confirm this hypothesis.

Study 1: Antiviral Efficacy

In a recent study evaluating various benzofuran derivatives for their activity against SARS-CoV-2, several compounds displayed strong binding affinities to viral proteins. While this compound was not specifically tested, the findings suggest that derivatives with similar structural features could potentially inhibit viral functions effectively .

Study 2: Anticancer Activity

A comparative study assessed the cytotoxic effects of various benzofuran derivatives on cancer cell lines. This compound was included in the screening process. Results indicated significant cytotoxicity at certain concentrations, warranting further investigation into its mechanism of action and therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for Ethyl (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)carbamate?

The compound is synthesized via multi-step protocols, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3,4-difluorophenyl group to the benzofuran core .
  • Carbamate formation : Reaction of benzofuran-3-amine intermediates with ethyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
  • Deprotection steps : Acidic cleavage of tert-butyl carbamate protecting groups using HCl in ethyl acetate . Yield optimization requires precise control of catalysts (e.g., Pd(II) with dicyclohexyltin ligands) and solvents (acetonitrile, trifluoroethanol) .

Q. How is the compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm); IR for carbamate C=O stretches (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 388.12) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What stability considerations are critical for handling this compound?

  • Solubility : Limited aqueous solubility (DMSO or DMF recommended for biological assays) .
  • Thermal stability : Melting point ~160–165°C; decomposition observed above 200°C under inert atmosphere .
  • Hydrolytic sensitivity : Carbamate bonds degrade in strong acidic/basic conditions; store at –20°C in anhydrous environments .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

  • Chitin synthesis inhibition : Demonstrated in insect models via competitive binding to chitin synthase active sites (IC₅₀ = 2.8 µM) .
  • Enzyme assays : Fluorescence polarization assays using purified enzymes (e.g., Tribolium castaneum chitin synthase) validate target engagement .
  • SAR studies : Fluorine substitution at 3,4-positions enhances binding affinity by 30% compared to non-fluorinated analogs .

Q. What computational strategies predict its bioactivity and binding modes?

  • Molecular docking : AutoDock Vina simulations align the carbamate group with chitin synthase’s catalytic pocket (binding energy: –9.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with electrophilic reactivity at the difluorophenyl moiety .
  • MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the carbamate and enzyme residues (e.g., Asp214) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Catalyst variability : Pd(II) with dicyclohexyltin ligands improves coupling efficiency (yield: 75–80%) versus Pd(PPh₃)₄ (yield: 50–55%) .
  • Solvent effects : Trifluoroethanol reduces side reactions in carbamate formation compared to DMF .
  • Biological assay variability : Standardize protocols (e.g., insect larval stages, incubation times) to minimize IC₅₀ discrepancies .

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